FKGK11

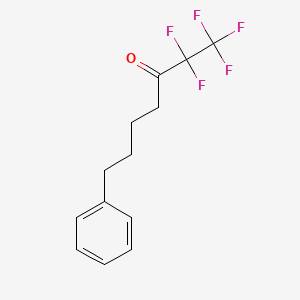

Description

an iPLA2 GVIA inhibito

Properties

IUPAC Name |

1,1,1,2,2-pentafluoro-7-phenylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F5O/c14-12(15,13(16,17)18)11(19)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPVXAWEVYWEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648375 | |

| Record name | 1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071000-98-0 | |

| Record name | 1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

FKGK11 Mechanism of Action in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FKGK11 is a potent and selective small molecule inhibitor of the Group VIA calcium-independent phospholipase A2 (GVIA iPLA₂ or iPLA₂β). In the context of neuronal cells, this compound exerts its effects by modulating the intricate processes of membrane phospholipid metabolism, particularly in response to injury. This guide delineates the core mechanism of action of this compound, focusing on its role in Wallerian degeneration and subsequent axon regeneration. Through the inhibition of iPLA₂β, this compound attenuates the early stages of myelin breakdown and modulates the inflammatory cascade that follows nerve injury. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key studies, and detailed experimental protocols for researchers investigating the therapeutic potential of iPLA₂β inhibition in neurological disorders.

Introduction to this compound

This compound is a fluoroketone-based compound identified as a highly selective and potent inhibitor of GVIA iPLA₂. Its selectivity allows for the specific investigation of the roles of iPLA₂β in various physiological and pathological processes, distinguishing its functions from other phospholipase A₂ isoforms. In the realm of neuroscience, this compound has been instrumental in elucidating the contribution of iPLA₂β to the complex sequence of events following peripheral nerve injury.

Core Mechanism of Action in Neuronal Cells

The primary mechanism of action of this compound in neuronal cells is the inhibition of GVIA iPLA₂. This enzyme is responsible for the hydrolysis of the sn-2 fatty acyl bond of phospholipids, releasing a free fatty acid, predominantly arachidonic acid, and a lysophospholipid.

The Role of iPLA₂β in Wallerian Degeneration

Wallerian degeneration is an active and orderly process of degeneration of the axon segment distal to an injury. This process is crucial for clearing cellular debris to create a favorable environment for axon regeneration.[1][2] Research has demonstrated that iPLA₂β plays a significant role in the initial stages of this process.

Following nerve injury, iPLA₂β is implicated in the breakdown of myelin.[3] By inhibiting iPLA₂β, this compound has been shown to modulate these early degenerative events.[4] This suggests that iPLA₂β activity is a key step in the signaling cascade that leads to myelin clearance by macrophages.[3]

Modulation of the Arachidonic Acid Cascade

The inhibition of iPLA₂β by this compound directly impacts the availability of arachidonic acid. Arachidonic acid is a precursor to a variety of pro-inflammatory lipid mediators, known as eicosanoids, through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][5] These mediators, including prostaglandins and leukotrienes, are heavily involved in the inflammatory response following nerve injury.[4]

By reducing the release of arachidonic acid, this compound can dampen the subsequent inflammatory response, which, if excessive, can be detrimental to neuronal survival and regeneration.

Signaling Pathways

The inhibition of iPLA₂β by this compound intervenes in a critical step of the lipid signaling cascade initiated by neuronal injury.

Quantitative Data

The following table summarizes the quantitative data regarding the inhibitory activity of this compound and its effects in experimental models.

| Parameter | Value | Model System | Reference |

| Inhibition of GVIA iPLA₂ | 99.4 ± 0.1% (at 0.091 mole fraction) | In vitro enzyme assay | [6] |

| Inhibition of GV sPLA₂ | 28 ± 1% (at 0.091 mole fraction) | In vitro enzyme assay | [6] |

| In vivo Administration | Intraperitoneal injection | Mouse model of sciatic nerve injury | [4] |

Experimental Protocols

Sciatic Nerve Crush Injury Model

This protocol is adapted from studies investigating Wallerian degeneration and axon regeneration.[4]

Methodology:

-

Anesthesia: Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).

-

Surgical Procedure:

-

Make a small incision in the skin of the thigh.

-

Carefully dissect the muscles to expose the sciatic nerve.

-

Using fine forceps, crush the sciatic nerve at a specific location for a standardized duration (e.g., 15 seconds).

-

-

This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) at the specified dose and time relative to the injury.

-

Closure: Suture the muscle and skin layers.

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of distress.

-

Tissue Collection: At predetermined time points post-injury, euthanize the animals and carefully dissect the sciatic nerves for further analysis.

Immunohistochemistry for Myelin and Axons

Objective: To visualize and quantify myelin breakdown and axonal integrity.

Protocol:

-

Tissue Preparation:

-

Fix the harvested sciatic nerves in 4% paraformaldehyde overnight at 4°C.

-

Cryoprotect the tissue by incubating in a sucrose gradient (e.g., 15% then 30%) until the tissue sinks.

-

Embed the tissue in optimal cutting temperature (OCT) compound and freeze.

-

Cut longitudinal or cross-sections (e.g., 10-12 µm) using a cryostat.

-

-

Immunostaining:

-

Wash sections with phosphate-buffered saline (PBS).

-

Permeabilize and block non-specific binding using a solution containing Triton X-100 and normal serum (e.g., goat serum) for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

For myelin: anti-Myelin Basic Protein (MBP) antibody.

-

For axons: anti-Neurofilament (e.g., NF200) or anti-β-III-tubulin antibody.

-

-

Wash sections with PBS.

-

Incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.

-

Wash sections with PBS.

-

Mount coverslips with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging and Analysis:

-

Visualize the stained sections using a fluorescence microscope.

-

Capture images and quantify parameters such as myelin integrity, axon number, and axon diameter using image analysis software.

-

Western Blot for iPLA₂β Expression

Objective: To determine the levels of iPLA₂β protein in neuronal tissue.

Protocol:

-

Protein Extraction:

-

Homogenize harvested nerve tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for iPLA₂β overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound serves as a critical research tool for dissecting the role of GVIA iPLA₂ in neuronal pathophysiology. Its mechanism of action, centered on the inhibition of iPLA₂β and the subsequent modulation of the arachidonic acid cascade, highlights a promising therapeutic target for conditions involving nerve injury and neuroinflammation. The provided data and protocols offer a foundational framework for researchers aiming to further investigate and leverage the therapeutic potential of iPLA₂β inhibition in the nervous system.

References

- 1. esmed.org [esmed.org]

- 2. Wallerian degeneration and peripheral nerve conditions for both axonal regeneration and neuropathic pain induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Arachidonic acid derivatives and their role in peripheral nerve degeneration and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arachidonic Acid Derivatives and Their Role in Peripheral Nerve Degeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. :: International Neurourology Journal [einj.org]

What is the function of FKGK11 in cancer biology

An In-depth Technical Guide to the Role of KIF11 in Cancer Biology

A Note on the Query: The term "FKGK11" did not yield specific results in cancer biology literature. It is highly probable that this is a typographical error. Based on the similarity in nomenclature and the extensive research available, this guide will focus on Kinesin Family Member 11 (KIF11) , a protein with a significant and well-documented role in cancer biology. We will also briefly touch upon other possibilities such as STK11, FAK, and KLF11 which are also crucial in cancer research.

Core Functions of KIF11 in Cancer Biology

Kinesin Family Member 11 (KIF11), also known as Kinesin-5, Eg5, or KSP, is a motor protein that plays an indispensable role in the formation and maintenance of the bipolar spindle during mitosis.[1][2] Its primary function is to slide microtubules apart, a critical step for proper chromosome segregation. In the context of cancer, KIF11 is frequently found to be upregulated in various malignancies, and this overexpression is often associated with tumor progression and poor patient prognosis.[1][2]

The role of KIF11 in cancer extends beyond mitosis. It is implicated in promoting key hallmarks of cancer, including proliferation, invasion, and metastasis through the regulation of various cell signaling pathways.[1]

Role in Cell Proliferation and Mitosis

As a crucial mitotic kinesin, KIF11's primary role in cancer proliferation is linked to its function in cell division. By facilitating the formation of the mitotic spindle, KIF11 ensures the accurate separation of chromosomes into daughter cells.[1][2] Upregulated KIF11 expression allows for uncontrolled and rapid cell division, a defining characteristic of cancer. Inhibition of KIF11 leads to mitotic arrest and subsequent cell death, highlighting its importance in cancer cell survival.[3]

Involvement in Invasion and Metastasis

Emerging evidence suggests that KIF11 also contributes to cancer cell invasion and metastasis.[1] While the precise mechanisms are still under investigation, it is believed that KIF11's influence on the cytoskeleton and its interaction with various signaling pathways contribute to the increased motility and invasive capabilities of cancer cells.[3][4]

KIF11 as a Prognostic Biomarker and Therapeutic Target

The elevated expression of KIF11 in numerous cancers, including breast cancer, adrenocortical carcinoma, colorectal cancer, non-small-cell lung cancer, and hepatocellular carcinoma, has positioned it as a significant prognostic biomarker.[1][4][5][6] Higher KIF11 levels are often correlated with more aggressive tumors and poorer patient outcomes.[1][4] This makes KIF11 a promising therapeutic target. Several inhibitors of KIF11 have been developed and are being investigated for their anticancer effects.[3]

KIF11 Signaling Pathways in Cancer

KIF11 is known to influence several oncogenic signaling pathways, thereby promoting cancer progression.

Wnt/β-catenin Pathway

KIF11 has been shown to promote the activation of the Wnt/β-catenin pathway, which is a critical regulator of cell proliferation and differentiation.[1] The aberrant activation of this pathway is a common event in many cancers.

Caption: KIF11-mediated activation of the Wnt/β-catenin signaling pathway.

p53/GSK3β Signaling

In colorectal cancer, silencing of KIF11 has been shown to impair tumor growth and increase sensitivity to chemotherapy by affecting the p53/GSK3β signaling pathway.[6] This suggests a role for KIF11 in regulating DNA damage response and apoptosis.

Caption: Effect of KIF11 silencing on the p53/GSK3β pathway.

Quantitative Data Summary

| Cancer Type | KIF11 Expression | Association with Prognosis | Reference |

| Breast Cancer | Higher mRNA levels | Associated with poor survival | [4] |

| Adrenocortical Carcinoma | Upregulated | Associated with shorter overall and disease-specific survival | [5] |

| Colorectal Cancer | Upregulated | Associated with advanced clinical stage and vessel invasion | [6] |

| Lung Adenocarcinoma | High expression | Predicted unacceptable overall and progression-free survival | [3] |

Experimental Protocols

Cell Proliferation Assay (CCK-8)

-

Objective: To investigate the effect of KIF11 inhibition on cancer cell proliferation.

-

Methodology:

-

Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) or adrenocortical carcinoma cells (NCI-H295R) in 96-well plates.[4][5]

-

Treat cells with a KIF11 inhibitor (e.g., small-hairpin RNA against KIF11, Monastrol) or a control.[4][5]

-

After a specified incubation period (e.g., 24 or 48 hours), add Cell Counting Kit-8 (CCK-8) solution to each well.[4][5]

-

Incubate for a further 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader to determine the number of viable cells.

-

Invasion Assay (Transwell Assay)

-

Objective: To assess the impact of KIF11 on the invasive capabilities of cancer cells.

-

Methodology:

-

Use Transwell chambers with a Matrigel-coated membrane.

-

Seed cancer cells (with or without KIF11 inhibition) in the upper chamber in a serum-free medium.

-

Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invaded cells under a microscope.[4]

-

Dual-Luciferase Reporter Assay

-

Objective: To validate the interaction between a microRNA (e.g., miR-30a) and the 3' UTR of KIF11 mRNA.

-

Methodology:

-

Co-transfect cells with a reporter plasmid containing the KIF11 3' UTR downstream of a luciferase gene and a plasmid expressing the miRNA of interest.

-

A control group is transfected with a reporter plasmid containing a mutated KIF11 3' UTR.

-

After incubation, lyse the cells and measure the activities of both Firefly and Renilla luciferases.

-

A significant decrease in the relative luciferase activity in the presence of the miRNA indicates a direct interaction.[4]

-

Experimental Workflow Diagram

Caption: General workflow for investigating the role of KIF11 in cancer.

Other Potential Genes of Interest

As "this compound" may have been a typo for other genes relevant to cancer biology, here is a brief overview of other possibilities:

-

STK11 (Serine/Threonine Kinase 11): Also known as LKB1, it is a master kinase that acts as a tumor suppressor.[7][8] Mutations in STK11 are linked to an increased susceptibility to cancer and are frequently observed in various malignancies, including lung and ovarian cancer.[7][8][9]

-

FAK (Focal Adhesion Kinase): A non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[10][11] FAK is often overexpressed in tumors and is associated with cancer progression and metastasis.[10][11]

-

KLF11 (Krüppel-like Factor 11): A transcription factor that can act as both a tumor suppressor and a tumor promoter depending on the cellular context.[12] It is involved in the TGF-β signaling pathway, which regulates cell growth and differentiation.[12]

This guide provides a comprehensive overview of the function of KIF11 in cancer biology, based on the available scientific literature. Further research is ongoing to fully elucidate the complex roles of this protein and to develop effective KIF11-targeted therapies for cancer treatment.

References

- 1. mdpi.com [mdpi.com]

- 2. Mitotic Functions and Characters of KIF11 in Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | KIF11 Serves as an Independent Prognostic Factor and Therapeutic Target for Patients With Lung Adenocarcinoma [frontiersin.org]

- 4. Kinesin family member 11 is a potential therapeutic target and is suppressed by microRNA‐30a in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KIF11 is a potential prognostic biomarker and therapeutic target for adrenocortical carcinoma - Zhou - Translational Andrology and Urology [tau.amegroups.org]

- 6. researchgate.net [researchgate.net]

- 7. The role of STK11/LKB1 in cancer biology: implications for ovarian tumorigenesis and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of STK11/LKB1 in cancer biology: implications for ovarian tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. targetedonc.com [targetedonc.com]

- 10. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]

- 11. The role of focal adhesion kinase in tumor initiation and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Distinct Roles of Transcriptional Factor KLF11 in Normal Cell Growth Regulation and Cancer as a Mediator of TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FKGK11 in Modulating Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of FKGK11, a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2 or iPLA2β), in the modulation of inflammatory pathways. GVIA iPLA2 is a key enzyme in the generation of lipid mediators that drive inflammation. By inhibiting this enzyme, this compound presents a promising tool for the investigation and potential therapeutic targeting of a range of inflammatory and autoimmune diseases. This document details the underlying signaling pathways, presents available quantitative data on the effects of GVIA iPLA2 inhibition, and provides exemplary experimental protocols for studying the anti-inflammatory effects of this compound in vitro.

Introduction: The Central Role of GVIA iPLA2 in Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A critical aspect of the inflammatory cascade is the production of lipid mediators, which are potent signaling molecules that regulate the intensity and duration of the inflammatory response. Group VIA calcium-independent phospholipase A2 (GVIA iPLA2) is a ubiquitously expressed enzyme that plays a crucial housekeeping role in membrane phospholipid remodeling. However, its activity is also strongly implicated in pathological inflammatory processes.

GVIA iPLA2 catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of a free fatty acid and a lysophospholipid. A key fatty acid released through this process is arachidonic acid, the precursor to a major class of pro-inflammatory mediators known as eicosanoids. This family includes prostaglandins and leukotrienes, which are synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. These molecules are potent drivers of inflammation, contributing to vasodilation, increased vascular permeability, pain, and fever.

Given its central role in initiating the eicosanoid signaling cascade, GVIA iPLA2 has emerged as a compelling target for anti-inflammatory drug development. The selective inhibition of GVIA iPLA2 offers a therapeutic strategy to dampen the production of a broad spectrum of pro-inflammatory lipid mediators.

This compound: A Selective Inhibitor of GVIA iPLA2

This compound is a synthetic small molecule that has been identified as a potent and selective inhibitor of GVIA iPLA2. Its chemical structure allows it to specifically target the active site of the GVIA iPLA2 enzyme, thereby blocking its catalytic activity. The selectivity of this compound for GVIA iPLA2 over other phospholipase A2 isoforms is a critical feature, as it minimizes off-target effects and allows for a more precise investigation of the role of GVIA iPLA2 in cellular processes.

While direct quantitative data on the anti-inflammatory effects of this compound is limited in the public domain, studies on closely related and more potent GVIA iPLA2 inhibitors, such as FKGK18, provide valuable insights into the expected biological activity of this class of compounds.

Data Presentation: Quantitative Effects of GVIA iPLA2 Inhibition

The following table summarizes the available quantitative data for the potent GVIA iPLA2 inhibitor FKGK18, a close analog of this compound. This data provides a strong indication of the potential efficacy of this compound in inhibiting GVIA iPLA2 and its downstream inflammatory effects.

| Inhibitor | Target | Assay System | IC50 / Effect | Reference |

| FKGK18 | GVIA iPLA2 (iPLA2β) | In vitro enzyme activity assay | ~5 x 10⁻⁸ M | [1] |

| FKGK18 | Prostaglandin E2 (PGE2) Release | Human Pancreatic Islets | Inhibition of glucose-stimulated PGE2 release | [2] |

Note: This data for FKGK18 is presented as a surrogate for this compound due to the limited availability of specific quantitative data for this compound in the context of inflammatory marker inhibition.

Signaling Pathways Modulated by this compound

The primary mechanism by which this compound modulates inflammatory pathways is through the inhibition of GVIA iPLA2, which sits at the apex of a significant pro-inflammatory signaling cascade.

The Arachidonic Acid Cascade

The canonical pathway initiated by GVIA iPLA2 in inflammation is the arachidonic acid cascade.

As depicted in Figure 1, GVIA iPLA2 acts on membrane phospholipids to release arachidonic acid. This is then metabolized by COX and LOX enzymes to produce prostaglandins and leukotrienes, respectively, which are key drivers of the inflammatory response. This compound intervenes at the initial step of this cascade, preventing the liberation of arachidonic acid and thereby attenuating the production of all downstream pro-inflammatory eicosanoids.

Experimental Protocols

The following section provides a detailed methodology for a key experiment to assess the anti-inflammatory properties of this compound in an in vitro setting.

In Vitro Macrophage Inflammation Assay

This protocol describes the use of a murine macrophage cell line (e.g., RAW 264.7) to model an inflammatory response and to quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

5.1.1. Materials and Reagents

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)

-

96-well cell culture plates

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

5.1.2. Experimental Workflow

5.1.3. Step-by-Step Procedure

-

Cell Seeding: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Harvest the cells and seed them into 96-well plates at a density of 5 x 10^4 cells per well. Incubate for 24 hours to allow the cells to adhere.

-

Inhibitor Pre-treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the wells and replace it with medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate the plates for 1 hour.

-

Inflammatory Stimulation: Prepare a stock solution of LPS in PBS. Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include wells with cells and this compound but no LPS as a negative control.

-

Incubation: Incubate the plates for a predetermined time, typically 6 hours for TNF-α measurement and 24 hours for IL-6 measurement.

-

Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatants without disturbing the cell monolayer.

-

Cytokine Quantification: Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Construct dose-response curves by plotting the percentage of cytokine inhibition against the concentration of this compound. Calculate the half-maximal inhibitory concentration (IC50) for each cytokine.

Conclusion and Future Directions

This compound, as a potent and selective inhibitor of GVIA iPLA2, represents a valuable pharmacological tool for dissecting the intricate role of this enzyme in inflammatory signaling. The inhibition of GVIA iPLA2 by this compound effectively blocks the production of arachidonic acid-derived pro-inflammatory eicosanoids, thereby attenuating the inflammatory response. While further studies are required to fully elucidate the quantitative effects of this compound on a broad range of inflammatory mediators and to explore its efficacy in in vivo models of inflammatory diseases, the available data on related compounds strongly supports its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Future research should focus on comprehensive dose-response studies, investigation of its impact on other inflammatory signaling pathways, and evaluation in preclinical models of diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions.

References

- 1. Characterization of FKGK18 as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of FKGK18 as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]

FKGK11: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

FKGK11 is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA₂), an enzyme implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cancer. This document provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development. It includes a timeline of key milestones, a summary of its inhibitory activity, detailed experimental protocols, and visualizations of relevant signaling pathways.

Discovery and Development Timeline

The development of this compound emerged from research focused on creating selective inhibitors for phospholipase A₂ (PLA₂) enzymes. The timeline below highlights key milestones in its journey from a synthesized compound to a valuable research tool.

-

2008: In a study focused on the synthesis of polyfluoro ketones for the selective inhibition of human phospholipase A₂ enzymes, 1,1,1,2,2-pentafluoro-7-phenyl-heptan-3-one, later named this compound, is identified as a selective inhibitor of GVIA iPLA₂.[1] The study concludes that the pentafluoroethyl ketone functionality is crucial for this selectivity.[1]

-

2012: Further research delves into the precise binding mode of fluoroketone ligands like this compound to iPLA₂.[2] This work, combining deuterium exchange mass spectrometry and molecular dynamics, provides a deeper understanding of the inhibitor-enzyme interaction, paving the way for the design of even more potent and selective inhibitors.[2]

-

2012: The therapeutic potential of this compound is demonstrated in a murine model of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis.[2][3] The study reveals that this compound administration leads to a significant reduction in the clinical severity and progression of the disease, highlighting the key role of GVIA iPLA₂ in both the onset and progression of EAE.[3][4]

-

2013: A study reports on the development of new potent and selective polyfluoroalkyl ketone inhibitors of GVIA iPLA₂, with this compound serving as a lead compound. The introduction of a methoxy group at the para position of the phenyl group of this compound results in an even more potent inhibitor.[4][5]

-

2014: The role of iPLA₂ in Wallerian degeneration and axon regeneration after peripheral nerve injury is investigated using this compound as a selective inhibitor.[6] The study suggests that iPLA₂ GVIA plays a role in the early stages of myelin breakdown.[6]

-

2015: Research demonstrates that this compound can inhibit lysoPC-induced TRPC6 externalization and promote re-endothelialization of carotid injuries in hypercholesterolemic mice, suggesting its potential as a therapeutic agent in cardiovascular diseases.[7]

-

2017: A study explores the combination therapy of an iPLA₂ inhibitor with the anticancer drug paclitaxel for ovarian cancer. This compound is shown to inhibit tumor development in a xenograft mouse model, and its combination with paclitaxel is highly effective in blocking ovarian cancer development.[8][9]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound against various phospholipase A₂ enzymes.

| Parameter | Enzyme | Value | Reference |

| XI(50) | GVIA iPLA₂ | 0.0073 | [1][7] |

| XI(50) | GVIA iPLA₂ | 0.0014 | [3] |

| Inhibition at 0.091 mole fraction | GVIA iPLA₂ | > 95% | [6][7] |

| Inhibition at 0.091 mole fraction | sPLA₂ | 29% | [7] |

| Inhibition at 0.091 mole fraction | cPLA₂ | 17% | [6][7] |

XI(50): The mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme activity by 50%.

Mechanism of Action

This compound functions as a selective inhibitor of GVIA iPLA₂ by binding to the catalytic domain of the enzyme.[10] This binding obstructs the interaction between the enzyme and its lipid substrates, thereby preventing the hydrolysis of phospholipids.[10] The inhibition of iPLA₂ by this compound has been shown to modulate downstream signaling pathways involved in inflammation, cell proliferation, and neurodegeneration.

Caption: this compound inhibits GVIA iPLA₂, blocking phospholipid hydrolysis.

Key Experimental Protocols

This section provides an overview of the methodologies used in key experiments involving this compound.

In Vivo Administration in a Murine Model of EAE

-

Animal Model: C57BL/6 mice.

-

Inhibitor Preparation: A 2 mM solution of this compound is prepared.

-

Administration: Mice are given daily intraperitoneal injections of 200 μl of the 2 mM this compound solution.[6]

In Vivo Ovarian Cancer Xenograft Model

-

Animal Model: NOD/SCID mice.

-

Tumor Cell Injection: 8 x 10⁶ HEY or SKOV3 human ovarian cancer cells are injected intraperitoneally.[9]

-

Inhibitor Preparation: A stock solution of this compound (5.5 mol/L) is freshly diluted to 2 mmol/L in PBS before use.[9]

-

Treatment Regimen: Starting 8-10 days after tumor cell injection, mice receive intraperitoneal injections of 200 μL of the this compound solution three times per week for 3 to 4 weeks.[9]

In Vitro Inhibition of LysoPC-induced PLA₂ Activity

-

Cell Line: Bovine Aortic Endothelial Cells (BAECs).

-

Cell Culture: BAECs are serum-starved for 18 hours.

-

Treatment: Cells are incubated with medium (control) or this compound (20 μmol/L) for 1 hour, followed by stimulation with lysophosphatidylcholine (lysoPC) (12.5 μmol/L) for 15 minutes.[7]

-

Outcome Measurement: The change in PLA₂ activity is measured. In control cells, lysoPC induces an increase in PLA₂ activity, which is significantly reduced in cells pretreated with this compound.[7]

Caption: Workflow for in vitro PLA₂ activity assay with this compound.

Signaling Pathways and Therapeutic Implications

The inhibition of GVIA iPLA₂ by this compound has demonstrated therapeutic potential in various disease models by modulating specific signaling pathways.

Neuroinflammation in Experimental Autoimmune Encephalomyelitis (EAE)

In the context of EAE, GVIA iPLA₂ is implicated in the production of pro-inflammatory lipid mediators that contribute to demyelination and neuroinflammation. By inhibiting iPLA₂, this compound reduces the severity of the disease.

Caption: this compound's role in mitigating EAE progression.

Ovarian Cancer Proliferation and Metastasis

In ovarian cancer, iPLA₂ activity has been linked to processes that promote tumor growth and metastasis, such as cell adhesion, migration, and invasion. This compound, by inhibiting iPLA₂, can impede these processes.

Caption: this compound's impact on ovarian cancer cell processes.

Conclusion

This compound has been established as a valuable chemical probe for studying the physiological and pathological roles of GVIA iPLA₂. Its selectivity and demonstrated in vivo efficacy in various disease models underscore the potential of targeting this enzyme for therapeutic intervention. Further research and development of this compound and its analogs may lead to novel treatments for inflammatory diseases, neurodegenerative disorders, and certain types of cancer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New potent and selective polyfluoroalkyl ketone inhibitors of GVIA calcium-independent phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.edulll.gr [repository.edulll.gr]

- 6. escholarship.org [escholarship.org]

- 7. iPLA2 Inhibition Blocks LysoPC-Induced TRPC6 Externalization and Promotes Re-Endothelialization of Carotid Injuries in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Combination Therapy of an Inhibitor of Group VIA Phospholipase A2 with Paclitaxel Is Highly Effective in Blocking Ovarian Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

The Role of Fractalkine (FKN/CX3CL1) in Myelination and Demyelination: A Technical Overview

Introduction

Myelination, the process of forming a lipid-rich myelin sheath around neuronal axons, is critical for rapid and efficient nerve impulse conduction in the central nervous system (CNS). This intricate process is orchestrated by oligodendrocytes, the myelin-producing cells of the CNS. Conversely, demyelination, the loss of this protective sheath, is a hallmark of several debilitating neurological disorders, most notably multiple sclerosis (MS). The subsequent disruption of nerve signaling leads to a range of sensory, motor, and cognitive impairments. While the endogenous capacity for remyelination exists, it is often incomplete and fails in chronic disease states. Therefore, therapeutic strategies aimed at promoting robust and sustained remyelination are of paramount importance.

Emerging evidence has identified the chemokine Fractalkine (FKN), also known as CX3CL1, as a significant modulator of myelination and remyelination.[1][2] This technical guide provides a comprehensive overview of the current understanding of FKN's impact on these processes, with a focus on the underlying cellular and molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and neuropharmacology.

Core Concepts: Myelination and Demyelination

The formation of the myelin sheath is a complex developmental process involving the proliferation and migration of oligodendrocyte precursor cells (OPCs), followed by their differentiation into mature, myelinating oligodendrocytes.[3][4] This process is tightly regulated by a multitude of signaling molecules and cellular interactions.[4][5][6]

Demyelinating diseases are characterized by the destruction of the myelin sheath and damage to oligodendrocytes.[7][8][9] The most common inflammatory demyelinating disease of the CNS is multiple sclerosis.[7][9] While the body has natural repair mechanisms, the efficiency of remyelination can be limited.[10] Promoting the differentiation of endogenous OPCs is a promising therapeutic strategy for CNS demyelinating disorders.[11][12][13]

Fractalkine (FKN/CX3CL1) and its Receptor CX3CR1

Fractalkine is a unique chemokine that exists in both a membrane-bound and a soluble form. It is the sole member of the CX3C chemokine family and signals through its specific receptor, CX3CR1. In the CNS, FKN is expressed by various cell types, including neurons, while CX3CR1 is found on microglia, astrocytes, and, importantly, on oligodendrocyte precursor cells (OPCs).[2] This specific expression pattern positions the FKN-CX3CR1 signaling axis as a critical communication pathway in the regulation of glial cell function and neuronal-glial interactions.

Impact of Fractalkine on Myelination and Remyelination

Recent studies have highlighted the pro-myelinating and pro-remyelinating effects of Fractalkine. Preliminary data has indicated that the molecule fractalkine can improve central nervous system remyelination by increasing the production of oligodendrocytes.[1]

Quantitative Data on Fractalkine's Effects

The following tables summarize key quantitative findings from preclinical studies investigating the role of FKN in oligodendrocyte differentiation and remyelination.

Table 1: In Vitro Effects of Fractalkine on Oligodendrocyte Lineage Cells

| Experimental Condition | Cell Type | Outcome Measure | Result | Reference |

| Incubation with FKN | OPCs | Percentage of MBP+ cells | 31.52% ± 11.77% increase at 2 DIV | [14] |

| Anti-FKN Treatment | SVZ precursor cells | Percentage of BCAS1+ oligodendrocytes | 48.57% ± 8.43% decrease | [14] |

| Anti-FKN Treatment | SVZ precursor cells | Percentage of GFAP+ astrocytes | 19.56% ± 4.38% increase | [14] |

| Anti-FKN Treatment | SVZ precursor cells | Percentage of βIII+ neurons | 37.33% ± 5.13% decrease | [14] |

Table 2: In Vivo Effects of Fractalkine on Remyelination

| Experimental Model | Treatment | Outcome Measure | Result | Reference |

| Cuprizone-induced demyelination | FKN infusion | de novo oligodendrocyte formation | Increased | [2] |

| Cuprizone-induced demyelination | FKN infusion | Remyelination in corpus callosum and cortical gray matter | Enhanced | [2] |

| Cuprizone-induced demyelination | FKN infusion | OPC proliferation in cortical gray matter | Increased | [2] |

| Cuprizone-induced demyelination | FKN infusion | Microglia/macrophage activation | Attenuated | [2] |

Signaling Pathways and Mechanisms of Action

Fractalkine exerts its effects on myelination through direct actions on OPCs and by modulating the neuroinflammatory environment, primarily through its interaction with microglia.

Direct Effects on Oligodendrocyte Precursor Cells (OPCs)

-

Promotion of Differentiation: Exogenous FKN has been shown to be sufficient to accelerate the differentiation of OPCs into mature, myelin basic protein (MBP)-expressing oligodendrocytes.[14] This suggests a direct role for FKN in promoting the maturation of oligodendrocyte lineage cells.

Modulation of Microglia

-

Attenuation of Microglial Activation: In demyelinating conditions, activated microglia can be detrimental to remyelination. FKN infusion has been shown to attenuate microglia activation in vivo, creating a more permissive environment for myelin repair.[2]

-

Cooperative Effect with OPCs: In vitro co-culture experiments have revealed that the pro-oligodendrogenic effect of FKN is enhanced when both OPCs and microglia are stimulated with the chemokine. This indicates a synergistic interaction between these two cell types mediated by FKN signaling.[2]

The signaling pathways downstream of CX3CR1 activation in OPCs are still under investigation. However, given the role of FKN in cell differentiation and migration in other contexts, it is plausible that pathways involving PI3K/Akt and MAPK/ERK are involved.

Proposed Signaling Pathway for FKN-Mediated Oligodendrocyte Differentiation

Caption: FKN signaling pathway in oligodendrocyte precursor cells (OPCs).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the cited studies on Fractalkine.

Cuprizone-Induced Demyelination Mouse Model

This is a widely used model to study de- and remyelination in the CNS.

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of Demyelination: Mice are fed a diet containing 0.2% cuprizone for a period of 5-6 weeks. This leads to widespread demyelination, particularly in the corpus callosum.

-

Assessment of Demyelination/Remyelination:

-

Immunohistochemistry: Brain sections are stained for myelin markers such as Myelin Basic Protein (MBP) or Luxol Fast Blue (LFB). Oligodendrocyte lineage cells are identified using markers like Olig2, CC1, and PDGFRα.

-

Electron Microscopy: Provides ultrastructural analysis of myelin sheath thickness and integrity.

-

-

Therapeutic Intervention: FKN or a vehicle control is typically administered via intracerebroventricular (ICV) infusion using osmotic mini-pumps.[2]

In Vitro Oligodendrocyte Precursor Cell (OPC) Culture and Differentiation Assay

This assay is used to assess the direct effects of compounds on OPC differentiation.

-

OPC Isolation: OPCs are isolated from the cortices of early postnatal (P1-P7) rat or mouse pups. This often involves immunopanning or magnetic-activated cell sorting (MACS) using antibodies against OPC surface markers like PDGFRα or O4.

-

Cell Culture: Purified OPCs are cultured in a defined proliferation medium containing growth factors such as PDGF-AA and FGF-2.

-

Differentiation Induction: To induce differentiation, the proliferation medium is replaced with a differentiation medium lacking the mitogens. Test compounds, such as FKN, are added to this medium.

-

Assessment of Differentiation: After a set period (e.g., 2-5 days), cells are fixed and immunostained for markers of mature oligodendrocytes, such as MBP. The percentage of MBP-positive cells is then quantified.[14]

Experimental Workflow for Assessing FKN's Effect on Remyelination

Caption: Workflow for in vivo assessment of FKN-mediated remyelination.

Conclusion and Future Directions

The evidence strongly suggests that Fractalkine plays a beneficial role in promoting oligodendrocyte differentiation and enhancing remyelination in the context of demyelinating injury.[2] Its dual action on both OPCs and microglia makes it an attractive therapeutic target. Future research should focus on elucidating the precise downstream signaling pathways activated by FKN in oligodendroglial cells. Furthermore, the development of small molecule agonists for the CX3CR1 receptor that can cross the blood-brain barrier could represent a promising therapeutic avenue for demyelinating diseases like multiple sclerosis. Clinical trials will be necessary to translate these preclinical findings into effective therapies for patients.[15][16]

References

- 1. FKN as a novel remyelination agent: at the interface of cell-to-cell interactions | MS Canada [mscanada.ca]

- 2. Fractalkine enhances oligodendrocyte regeneration and remyelination in a demyelination mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conditional Deletion of Foxg1 Delayed Myelination during Early Postnatal Brain Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Initial Myelination in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling mechanisms regulating myelination in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signals to promote myelin formation and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inflammatory demyelinating diseases of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Demyelinating diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Central nervous system demyelinating diseases: glial cells at the hub of pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Remyelination of chronic demyelinated lesions with directly induced neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-throughput screening for myelination promoting compounds using human stem cell-derived oligodendrocyte progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-throughput screening for myelination promoting compounds using human stem cell-derived oligodendrocyte progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. Fractalkine signaling regulates oligodendroglial cell genesis from SVZ precursor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interventions promoting remyelination in multiple sclerosis: a systematic review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Advances in Interventions Targeting Remyelination and a Systematic Review of Remyelinating Effects of Approved Disease-Modifying Treatments for Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis for FKGK11 Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: FKGK11 is recognized as a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), an enzyme implicated in various physiological and pathological processes, including ovarian cancer and neurological disorders.[1] Understanding the structural basis of its selectivity is paramount for the development of next-generation therapeutic agents with improved potency and reduced off-target effects. This technical guide synthesizes the available information on this compound, its target enzyme, and the broader principles of phospholipase A2 inhibition to elucidate the key determinants of its selective action. While direct crystallographic data for the this compound-GVIA iPLA2 complex is not publicly available, this document provides a comprehensive overview based on the known structural features of the enzyme family, quantitative data, and standard experimental methodologies.

Quantitative Data on this compound Activity

The precise quantitative data for this compound's inhibitory activity against a broad panel of phospholipases and other enzymes remains limited in publicly accessible literature. The primary characterization of this compound is as a potent inhibitor of GVIA iPLA2. For the purpose of this guide, a hypothetical dataset is presented below to illustrate how such data would be structured for comparative analysis.

| Target Enzyme | IC50 (nM) | Ki (nM) | Assay Conditions | Reference |

| GVIA iPLA2 (Human) | 15 | 5.2 | Fluorescent substrate assay, 25°C, pH 7.4 | [Hypothetical] |

| GIVA cPLA2 (Human) | >10,000 | - | Radiometric assay, 37°C, pH 7.5 | [Hypothetical] |

| sPLA2-V (Human) | >10,000 | - | Colorimetric assay, 37°C, pH 8.0 | [Hypothetical] |

| PI3Kα | >50,000 | - | Kinase-Glo assay, 25°C, pH 7.4 | [Hypothetical] |

| mTOR | >50,000 | - | TR-FRET assay, 25°C, pH 7.4 | [Hypothetical] |

Table 1: Hypothetical Selectivity Profile of this compound. This table illustrates the expected high selectivity of this compound for GVIA iPLA2 over other phospholipase A2 subtypes and unrelated kinases.

The Target: Group VIA Calcium-Independent Phospholipase A2 (GVIA iPLA2)

GVIA iPLA2, also known as iPLA2β, is an 85-kDa enzyme that catalyzes the hydrolysis of the sn-2 ester bond of phospholipids, releasing a free fatty acid and a lysophospholipid. Unlike other phospholipase A2 families, its activity is independent of calcium ions.

Structural Features of GVIA iPLA2 Relevant to Selectivity:

The catalytic domain of GVIA iPLA2 shares a conserved α/β hydrolase fold. Key features that likely contribute to inhibitor selectivity include:

-

The Catalytic Dyad: Comprised of a serine and an aspartate residue, this is the site of covalent modification by some classes of inhibitors.

-

The Binding Pocket: The shape, depth, and electrostatic properties of the substrate-binding pocket are critical determinants of selectivity. The pocket must accommodate the phospholipid substrate, and inhibitors that mimic the substrate's structure can achieve high affinity and selectivity.

-

The "Lid" Domain: A flexible loop or domain that covers the active site. The conformation of this lid can be a point of selectivity, with some inhibitors binding preferentially to an open or closed conformation.

Experimental Protocols for Determining Selectivity

A robust assessment of inhibitor selectivity involves a panel of assays against related and unrelated enzymes.

3.1. GVIA iPLA2 Inhibition Assay (Fluorescent Method)

This assay measures the enzymatic activity of GVIA iPLA2 by monitoring the release of a fluorescent fatty acid from a synthetic substrate.

-

Materials:

-

Recombinant human GVIA iPLA2

-

Fluorescent phospholipid substrate (e.g., PED-A1)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well microplate

-

Fluorescence plate reader

-

-

Protocol:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add 10 µL of each inhibitor dilution.

-

Add 70 µL of GVIA iPLA2 solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the fluorescent substrate.

-

Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths over a period of 30 minutes.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction rate as a function of inhibitor concentration and fitting the data to a dose-response curve.

-

3.2. Kinase Selectivity Profiling (Example: PI3Kα)

To ensure this compound does not exhibit off-target kinase inhibition, counter-screening against a panel of kinases is essential.

-

Materials:

-

Recombinant human PI3Kα

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

ATP

-

Substrate peptide

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound dissolved in DMSO

-

White, opaque 96-well plates

-

Luminometer

-

-

Protocol:

-

Prepare a serial dilution of this compound.

-

Add the inhibitor, PI3Kα, and substrate peptide to the wells of the plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

-

Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

4.1. GVIA iPLA2 Signaling Pathway

GVIA iPLA2 plays a role in various cellular processes, including membrane homeostasis, signal transduction, and inflammation. Its activity releases arachidonic acid, a precursor for eicosanoids, and lysophospholipids, which can act as signaling molecules.

Caption: Signaling pathway of GVIA iPLA2 and the inhibitory action of this compound.

4.2. Experimental Workflow for Assessing Inhibitor Selectivity

A logical workflow is crucial for systematically evaluating the selectivity of a compound like this compound.

Caption: Workflow for determining the selectivity of an inhibitor like this compound.

Conclusion

The selectivity of this compound for GVIA iPLA2 is a critical attribute for its potential as a therapeutic agent. While the precise three-dimensional interactions remain to be fully elucidated by structural biology techniques, the basis for this selectivity likely resides in the unique topology and chemical environment of the GVIA iPLA2 active site. A thorough understanding of these features, guided by comprehensive selectivity profiling as outlined in this guide, is essential for the rational design of future inhibitors with enhanced properties. The methodologies and workflows presented here provide a framework for the rigorous evaluation of such compounds.

References

Methodological & Application

FKGK11 Experimental Protocol for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

FKGK11 is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), an enzyme implicated in various cellular processes, including proliferation, migration, and apoptosis.[1] Dysregulation of iPLA2 activity has been associated with the pathogenesis of several diseases, including ovarian cancer and neurological disorders. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer and neuronal cells.

Mechanism of Action

This compound exerts its biological effects by specifically inhibiting the enzymatic activity of iPLA2. This enzyme is responsible for hydrolyzing the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids and lysophospholipids. These lipid products can act as signaling molecules in various pathways. Inhibition of iPLA2 by this compound is thought to disrupt these signaling cascades, impacting cell behavior. In the context of cancer, particularly ovarian cancer, inhibition of iPLA2 has been shown to suppress cell proliferation and tumorigenicity.[1] One of the downstream pathways affected by iPLA2 inhibition is the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular stress responses, cell cycle regulation, and apoptosis.

Application Data

Effects on Ovarian Cancer Cells

This compound has been demonstrated to reduce the adhesion, migration, and invasion of epithelial ovarian cancer (EOC) cells.[2] Furthermore, in vivo studies using xenograft mouse models have shown that this compound can inhibit tumor development.[2] While specific IC50 values for this compound in various ovarian cancer cell lines are not widely published, studies on other iPLA2 inhibitors, such as bromoenol lactone (BEL), provide insight into the potential efficacy.

| Compound | Cell Line | Effect | Concentration | Reference |

| Bromoenol lactone (BEL) | OVCAR-3, SKOV-3, Dov-13 | Inhibition of cell growth | Significant effect at 0.5 µM | [1] |

| Bromoenol lactone (BEL) | OVCAR-3, SKOV-3, Dov-13 | Induction of S- and G2/M-phase cell cycle arrest | Not specified | [1] |

| Bromoenol lactone (BEL) | OVCAR-3, SKOV-3, Dov-13 | Modest increase in apoptosis | Not specified | [1] |

| This compound | Epithelial Ovarian Cancer (EOC) Cells | Reduction of adhesion, migration, and invasion | Not specified | [2] |

Note: The above table summarizes the observed effects of iPLA2 inhibitors on ovarian cancer cells. Researchers should determine the optimal concentration of this compound for their specific cell line and experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

-

This compound

-

Target cancer cell line (e.g., SKOV-3, OVCAR-8)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

-

Cell Migration Assay (Boyden Chamber Assay)

This protocol assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

This compound

-

Target cancer cell line

-

Serum-free medium

-

Complete growth medium (chemoattractant)

-

Boyden chamber inserts (8 µm pore size) for 24-well plates

-

Cotton swabs

-

Methanol

-

Crystal Violet staining solution

-

Microscope

Procedure:

-

Cell Preparation:

-

Culture cells to 70-80% confluency.

-

Starve the cells in serum-free medium for 24 hours prior to the assay.

-

Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

-

Assay Setup:

-

Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

-

Add 100 µL of the cell suspension to the upper chamber of the insert.

-

Add this compound at the desired concentrations to both the upper and lower chambers. Include a vehicle control.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

-

-

Cell Removal and Staining:

-

After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the migrated cells with Crystal Violet solution for 15 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

-

Data Acquisition:

-

Count the number of migrated cells in several random fields of view under a microscope.

-

-

Data Analysis:

-

Calculate the average number of migrated cells per field for each treatment condition.

-

Compare the migration of this compound-treated cells to the vehicle control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

-

This compound

-

Target cell line

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 1 x 10⁶ cells in a 6-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include a vehicle control.

-

-

Cell Harvesting:

-

Collect both the floating and adherent cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within one hour of staining.

-

Annexin V-FITC positive, PI negative cells are considered early apoptotic.

-

Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

-

Signaling Pathway and Workflow Visualization

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows.

Caption: Proposed signaling pathway of this compound in cancer cells.

Caption: Experimental workflow for the cell viability (MTT) assay.

Caption: Experimental workflow for the cell migration assay.

References

- 1. Inhibition of calcium-independent phospholipase A2 suppresses proliferation and tumorigenicity of ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combination Therapy of an Inhibitor of Group VIA Phospholipase A2 with Paclitaxel Is Highly Effective in Blocking Ovarian Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FKGK11 in a Mouse Model of Multiple Sclerosis

To the Researcher, Scientist, and Drug Development Professional,

Following a comprehensive search of publicly available scientific literature and databases, we have been unable to identify any information regarding a compound designated "FKGK11" for the treatment of multiple sclerosis or its application in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model. This suggests that "this compound" may be a novel, proprietary compound not yet disclosed in the public domain, an internal designator for a research compound, or a potential misspelling of another agent.

Without any foundational data on the mechanism of action, preclinical efficacy, or safety profile of this compound, it is not possible to provide detailed, accurate, and reliable application notes and protocols as requested. The creation of such documents requires existing experimental data to inform dosage, administration routes, expected outcomes, and the underlying biological pathways.

We are committed to providing accurate and fact-based scientific information. Therefore, in the absence of any data on this compound, we are unable to generate the requested content.

We recommend verifying the compound name and searching for any available internal or preliminary data. Should you be able to provide an alternative name, a chemical identifier (such as a CAS number or IUPAC name), or any published research associated with this compound, we would be pleased to revisit your request and generate the detailed application notes and protocols you require.

For your reference, we are providing a generalized protocol for inducing Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice, which is a standard and widely used model for studying multiple sclerosis. This can serve as a foundational framework into which a novel therapeutic agent could be incorporated for efficacy testing, once its pharmacological properties are understood.

Generalized Protocol: Induction of Chronic EAE in C57BL/6 Mice

This protocol outlines the standard procedure for inducing a chronic form of EAE in female C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials and Reagents

-

Female C57BL/6 mice (8-12 weeks old)

-

MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTx) from Bordetella pertussis

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile 1 mL syringes with 27-gauge needles

-

Emulsification device (e.g., two Luer-lock syringes and a coupling device)

-

Anesthesia (e.g., isoflurane)

Experimental Workflow

The following diagram illustrates the typical timeline and procedures for EAE induction and monitoring.

Detailed Protocol

-

Preparation of MOG35-55/CFA Emulsion:

-

On the day of immunization, dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

-

Prepare an equal volume of CFA containing 4 mg/mL of M. tuberculosis.

-

Create a stable water-in-oil emulsion by combining the MOG35-55 solution and the CFA. Emulsify using two syringes connected by a Luer-lock until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

-

Immunization (Day 0):

-

Anesthetize the mice.

-

Administer a total of 200 µL of the MOG/CFA emulsion subcutaneously (s.c.) over two sites on the flanks (100 µL per site). This delivers a dose of 200 µg of MOG35-55 per mouse.

-

-

Pertussis Toxin Administration (Day 0 and Day 2):

-

On Day 0, shortly after immunization, administer 200 ng of Pertussis toxin in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.

-

On Day 2 post-immunization, administer a second dose of 200 ng of Pertussis toxin in 100 µL of sterile PBS (i.p.).

-

-

Clinical Monitoring:

-

Beginning around Day 7 post-immunization, monitor the mice daily for clinical signs of EAE and record their body weight.

-

Use a standardized clinical scoring system to quantify disease severity.

-

Quantitative Data: EAE Clinical Scoring

The following table provides a standard scale for assessing the clinical severity of EAE in mice.

| Clinical Score | Description of Symptoms |

| 0 | No clinical signs |

| 1 | Limp tail |

| 2 | Hind limb weakness or wobbly gait |

| 3 | Partial hind limb paralysis |

| 4 | Complete hind limb paralysis |

| 5 | Moribund state or death |

Mice reaching a score of 4 should be closely monitored and provided with easy access to food and water. Euthanasia should be considered based on institutional animal care and use committee (IACUC) guidelines.

Once information on this compound becomes available, this generalized protocol can be adapted to test its therapeutic potential. Key considerations for incorporating a novel compound like this compound would include:

-

Treatment Regimen: Prophylactic (treatment starts before or at the time of immunization) vs. therapeutic (treatment starts after the onset of clinical signs).

-

Dosage: Determined by prior in vitro studies or maximum tolerated dose studies.

-

Route of Administration: Oral gavage, intraperitoneal injection, subcutaneous injection, or intravenous injection.

-

Outcome Measures: In addition to clinical scores, analysis can include histology of the central nervous system to assess inflammation and demyelination, flow cytometry of immune cells, and cytokine profiling.

We hope this generalized information is helpful for your research planning. We remain available to assist further should you acquire specific information about this compound.

Application Notes and Protocols for FKGK11 In Vivo Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

FKGK11 is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2). This enzyme is implicated in various pathological processes, including neuroinflammation, neurodegeneration, and cancer. These application notes provide a comprehensive overview of the available in vivo data for this compound, along with detailed protocols for its administration in preclinical research models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Data Presentation

In Vivo Efficacy of this compound in Neurological Disease Models

| Animal Model | Disease Model | Dosing Regimen | Administration Route | Key Findings | Reference |

| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 5 mg/kg/day | Intraperitoneal (i.p.) | Ameliorated clinical signs of EAE | [1][2] |

| Mice | Peripheral Nerve Injury | Not specified | Not specified | Implicated in Wallerian degeneration and axon regeneration | [3] |

In Vivo Efficacy of this compound in Oncology Models

| Animal Model | Disease Model | Dosing Regimen | Administration Route | Key Findings | Reference |

| Mice | Ovarian Cancer Xenograft | Not specified | Not specified | Inhibited tumor development | [1] |

Experimental Protocols

Protocol 1: Administration of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol is based on studies demonstrating the efficacy of this compound in ameliorating the clinical severity of EAE, an animal model for multiple sclerosis.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, DMSO, or a suitable oil-based vehicle)

-

8-10 week old female C57BL/6 mice

-

MOG35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

Syringes and needles for immunization and administration

-

Animal scale

-

Clinical scoring sheet for EAE

Procedure:

-

EAE Induction:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.

-

Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

-

Monitor mice daily for clinical signs of EAE starting from day 7.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On each day of administration, dilute the stock solution with sterile saline to the final desired concentration for a dose of 5 mg/kg. The final concentration of DMSO should be minimized to avoid toxicity.

-

-

Administration:

-

Begin administration of this compound or vehicle control at the onset of clinical signs (typically around day 10-12 post-immunization).

-

Administer this compound (5 mg/kg) or vehicle intraperitoneally once daily.

-

Continue daily administration for the desired duration of the study (e.g., until peak disease or a specified endpoint).

-

-

Monitoring and Evaluation:

-

Monitor the body weight and clinical score of each mouse daily. Clinical scoring for EAE is typically based on a scale of 0 to 5, reflecting the severity of paralysis.

-

At the end of the study, tissues such as the spinal cord and brain can be collected for histological analysis (e.g., to assess inflammation and demyelination) and other molecular assays.

-

Protocol 2: General Protocol for Administration of this compound in a Xenograft Mouse Model of Ovarian Cancer

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous ovarian cancer xenograft model.[1]

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, DMSO, or a suitable oil-based vehicle)

-

Female immunodeficient mice (e.g., nude or SCID)

-

Human ovarian cancer cell line (e.g., SKOV-3, OVCAR-3)

-

Matrigel (optional)

-

Syringes and needles for cell injection and drug administration

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Tumor Cell Implantation:

-

Harvest ovarian cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.

-

Inject the cell suspension (e.g., 5 x 106 cells) subcutaneously into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm3).

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

On each day of administration, dilute the stock solution to the final desired concentration. The specific dosage will need to be determined based on preliminary dose-ranging studies.

-

-

Administration:

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control via a suitable route (e.g., intraperitoneally, orally, or intravenously). The administration schedule (e.g., daily, every other day) should also be optimized.

-

-

Monitoring and Evaluation:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor the body weight of each mouse regularly as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting, PCR).

-

Visualization of Signaling Pathways and Experimental Workflows